molecular formula C39H56O5 B12435868 Lup-20(29)en-28-ol-3beta-yl caffeate

Lup-20(29)en-28-ol-3beta-yl caffeate

Cat. No.: B12435868
M. Wt: 604.9 g/mol
InChI Key: VOQSZICWRNPAMF-NAWICEEHSA-N
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Description

Lup-20(29)en-28-ol-3beta-yl caffeate is a pentacyclic triterpenoid compound derived from lupeol. It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound is often studied for its potential therapeutic applications and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lup-20(29)en-28-ol-3beta-yl caffeate typically involves the esterification of lupeol with caffeic acid. The reaction is usually carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve the extraction of lupeol from natural sources such as the bark of white birch trees, followed by chemical modification to introduce the caffeate moiety. The process may include purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Lup-20(29)en-28-ol-3beta-yl caffeate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The caffeate moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Lup-20(29)en-28-ol-3beta-yl caffeate has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.

    Biology: Studied for its role in inhibiting enzymes and modulating biochemical pathways.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has shown potential in treating conditions such as arthritis, cancer, and bacterial infections.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of Lup-20(29)en-28-ol-3beta-yl caffeate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

    Pathways Involved: It modulates pathways related to apoptosis, cell proliferation, and inflammation. For example, it can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.

Comparison with Similar Compounds

Lup-20(29)en-28-ol-3beta-yl caffeate can be compared with other similar compounds such as:

    Lupeol: The parent compound from which it is derived. Lupeol also exhibits anti-inflammatory and anti-cancer properties but lacks the caffeate moiety.

    Betulin: Another pentacyclic triterpenoid with similar biological activities. Betulin is known for its anti-cancer and anti-inflammatory effects.

    Betulinic Acid: A derivative of betulin with enhanced anti-cancer properties. It is often compared with this compound for its therapeutic potential.

This compound stands out due to its unique combination of the triterpenoid structure and the caffeate moiety, which contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C39H56O5

Molecular Weight

604.9 g/mol

IUPAC Name

[(3aS,5aR,5bR,11aR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H56O5/c1-24(2)26-14-19-39(23-40)21-20-37(6)27(34(26)39)10-12-31-36(5)17-16-32(35(3,4)30(36)15-18-38(31,37)7)44-33(43)13-9-25-8-11-28(41)29(42)22-25/h8-9,11,13,22,26-27,30-32,34,40-42H,1,10,12,14-21,23H2,2-7H3/t26?,27?,30?,31?,32?,34?,36-,37+,38+,39+/m0/s1

InChI Key

VOQSZICWRNPAMF-NAWICEEHSA-N

Isomeric SMILES

CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO

Origin of Product

United States

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